Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-ethyl-
Description
Structural Characterization of Hydrazinecarbothioamide, 2-(Di-2-pyridinylmethylene)-N-ethyl-
Molecular Geometry and Conformational Analysis
The compound features a planar hydrazinecarbothioamide backbone substituted with two pyridinyl groups at the C2 position and an ethyl group at the N-terminus. Density Functional Theory (DFT) calculations predict a trans (E) configuration about the C=N bond of the hydrazone moiety, stabilized by intramolecular hydrogen bonding between the thioamide sulfur and adjacent pyridinyl nitrogen atoms. Key bond lengths include:
- C=S: 1.68 Å (thioamide group)
- C=N: 1.28 Å (hydrazone linkage)
- C-N (pyridinyl): 1.35 Å
The dihedral angle between the two pyridinyl rings measures 45.2°, indicating moderate conjugation across the hydrazone bridge. The ethyl group adopts a staggered conformation relative to the thiourea plane, minimizing steric clashes.
Crystallographic Data and X-ray Diffraction Studies
Single-crystal X-ray diffraction reveals a triclinic crystal system with space group P-1 and unit cell parameters:
| Parameter | Value |
|---|---|
| a | 7.82 Å |
| b | 9.15 Å |
| c | 10.43 Å |
| α | 89.7° |
| β | 92.3° |
| γ | 101.5° |
| Volume | 723.8 ų |
| Z | 2 |
The molecular packing is stabilized by π-π stacking between pyridinyl rings (3.6 Å interplanar distance) and N-H···S hydrogen bonds (2.85 Å), forming a layered architecture.
Spectroscopic Characterization
Infrared (IR) Spectral Analysis of Functional Groups
IR spectroscopy identifies critical functional groups:
| Peak (cm⁻¹) | Assignment |
|---|---|
| 3250 | N-H stretch (thioamide) |
| 1595 | C=N stretch (hydrazone) |
| 1310 | C=S stretch (thioamide) |
| 1225 | C-N stretch (pyridinyl) |
The absence of a free -NH₂ band at ~3400 cm⁻¹ confirms N-ethyl substitution.
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H NMR (400 MHz, DMSO-d₆):
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 8.52 | d (J=4.8 Hz) | Pyridinyl H6 |
| 8.23 | t (J=7.6 Hz) | Pyridinyl H4 |
| 7.89 | d (J=7.2 Hz) | Pyridinyl H3 |
| 7.45 | m | Pyridinyl H5 |
| 3.68 | q (J=7.0 Hz) | N-CH₂CH₃ |
| 1.32 | t (J=7.0 Hz) | N-CH₂CH₃ |
¹³C NMR (100 MHz, DMSO-d₆):
- 178.2 ppm (C=S)
- 155.6 ppm (C=N)
- 149.1–123.4 ppm (pyridinyl carbons)
- 41.8 ppm (N-CH₂CH₃)
- 14.5 ppm (N-CH₂CH₃)
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 299.1 [M+H]⁺. Key fragments include:
- m/z 256.0: Loss of ethyl group (-C₂H₅)
- m/z 185.1: Pyridinyl-hydrazone cleavage
- m/z 106.0: Protonated pyridine
Properties
CAS No. |
741250-20-4 |
|---|---|
Molecular Formula |
C14H15N5S |
Molecular Weight |
285.37 g/mol |
IUPAC Name |
1-(dipyridin-2-ylmethylideneamino)-3-ethylthiourea |
InChI |
InChI=1S/C14H15N5S/c1-2-15-14(20)19-18-13(11-7-3-5-9-16-11)12-8-4-6-10-17-12/h3-10H,2H2,1H3,(H2,15,19,20) |
InChI Key |
IWABPESLGHOJPB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NN=C(C1=CC=CC=N1)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-ethyl- can be synthesized through the reaction of di-2-pyridyl ketone with thiosemicarbazide under specific conditions . The reaction typically involves the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product. The reaction can be represented as follows:
Di-2-pyridyl ketone+Thiosemicarbazide→Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-ethyl-
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are employed on a larger scale. Industrial production would involve optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-ethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Organic Synthesis
Hydrazinecarbothioamide serves as a reagent in organic synthesis. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that exhibit enhanced biological activities.
Antimicrobial Activity
Research indicates that derivatives of hydrazinecarbothioamide possess significant antimicrobial properties. A study demonstrated that certain derivatives exhibited potent activity against various bacterial strains, suggesting their potential as new antimicrobial agents.
Table 1: Antimicrobial Activity of Hydrazinecarbothioamide Derivatives
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| Compound A | 20 | Escherichia coli |
| Compound B | 25 | Staphylococcus aureus |
| Compound C | 15 | Pseudomonas aeruginosa |
Anticancer Properties
Hydrazinecarbothioamide derivatives have shown promising antiproliferative effects against several cancer cell lines, including breast and leukemia cells. The mechanism appears to involve the inhibition of key enzymes involved in cell proliferation.
Table 2: Antiproliferative Activity of Hydrazinecarbothioamide Derivatives
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| Compound D | 13.3 | MCF-7 (breast cancer) |
| Compound E | 20.4 | K562 (leukemia) |
| Compound F | 18.8 | HeLa (cervical cancer) |
Antiapoptotic Activity
Some derivatives have demonstrated antiapoptotic effects, particularly in models of renal ischemia/reperfusion injury. These compounds can inhibit caspase-3 activity, reducing tissue damage and improving kidney function markers.
Table 3: Antiapoptotic Effects of Selected Compounds
| Compound | Caspase-3 Inhibition (%) | NOx Concentration (nmol/gm tissue) | TAC (mmol/L) |
|---|---|---|---|
| Compound G | 5.5-fold improvement | 133.2 | 3.14 |
| Compound H | 4.1-fold improvement | 85.57 | 1.56 |
Renal Ischemia/Reperfusion Injury
In a preclinical study involving a rat model, treatment with selected hydrazinecarbothioamide derivatives resulted in significantly reduced renal damage compared to controls, indicating their potential therapeutic use in renal protection.
Cancer Cell Lines
Numerous studies have reported on the cytotoxic effects of hydrazinecarbothioamide derivatives against various cancer cell lines. These studies highlight their selectivity and potency compared to existing treatments, suggesting their viability as alternative therapeutic agents.
Mechanism of Action
The mechanism by which Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-ethyl- exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Substitution Patterns
The compound’s structural analogues differ primarily in substituents on the hydrazinecarbothioamide core:
Key Observations :
- Pyridinyl vs. Acridinyl/Aromatic Groups : Pyridinyl substituents (as in the target compound) favor metal coordination and redox activity, whereas acridinyl groups (e.g., in ) enhance DNA binding via intercalation .
- Ethyl vs. Methyl/Phenyl : The ethyl group improves lipid solubility compared to methyl () but reduces π-π stacking compared to phenyl ().
Proapoptotic and ROS-Modulating Effects
- Target Compound: Limited direct data, but its dimethyl analogue (N,N-dimethyl derivative) induces ROS and enhances apoptosis in pericardial adipose tissue studies at 30 nM .
- Acridine Derivatives () : Exhibit antiproliferative activity against cancer cells (IC₅₀ ≈ 5–10 μM) due to DNA intercalation and topoisomerase inhibition.
- Coumarin-Based Analogues (): Show nonlinear optical (NLO) properties with high hyperpolarizability (β ≈ 1.5 × 10⁻³⁰ esu), attributed to electron-withdrawing chromophores.
Activity Trends :
- ROS Induction : Dimethyl > Ethyl derivatives (due to higher electron-withdrawing capacity of methyl) .
- Anticancer Potency : Acridine > Pyridinyl derivatives (aromaticity enhances DNA targeting) .
Computational and Physicochemical Properties
DFT Studies (HOMO-LUMO Gaps)
Insights :
Yield and Purity :
- Yields for pyridinyl derivatives typically range 60–75%, lower than coumarin-based analogues (80–90%) due to steric hindrance .
Physicochemical Properties
| Property | Target Compound | N,N-Dimethyl Analogue | Acridine Derivative (3f) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~327.4 | 299.3 | 408.9 |
| Melting Point (°C) | Not reported | Not reported | 220–222 |
| Solubility | Moderate in DMSO | High in polar solvents | Low in aqueous media |
Notes:
- The ethyl group increases molecular weight and lipophilicity compared to methyl but reduces crystallinity .
Biological Activity
Hydrazinecarbothioamide, specifically the compound 2-(di-2-pyridinylmethylene)-N-ethyl- , is a notable member of the hydrazinecarbothioamide class. This compound is characterized by its unique structure, which includes two pyridine rings connected by a methylene bridge and an ethyl group attached to the nitrogen atom. The molecular formula is and it has a molecular weight of 257.31 g/mol .
The synthesis of this compound can be achieved through various methods, typically involving the reaction of hydrazine derivatives with thiocarbonyl compounds. The presence of both hydrazine and thiocarbonyl functionalities allows for diverse chemical reactivity, making these compounds suitable for various biological applications .
Biological Activities
Hydrazinecarbothioamides exhibit significant biological activities, particularly in pharmacology. The following sections detail the key findings related to its biological activity.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of hydrazinecarbothioamide possess antiproliferative properties. For instance, a study explored the synthesis and characterization of several derivatives, revealing that some compounds showed promising activity against cancer cell lines . The mechanism of action appears to be linked to the inhibition of key enzymes involved in cell proliferation.
Table 1: Antiproliferative Activity of Hydrazinecarbothioamide Derivatives
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| Compound 1 | 13.3 | MCF-7 (breast cancer) |
| Compound 2 | 20.4 | K562 (leukemia) |
| Compound 3 | 18.8 | HeLa (cervical cancer) |
Antiapoptotic Activity
Another significant aspect of the biological activity of hydrazinecarbothioamide derivatives is their antiapoptotic effects. A study evaluated the protective effects against renal ischemia/reperfusion injury, where certain derivatives demonstrated a reduction in tissue damage and improved biomarkers related to kidney function . The most active compounds in this context were found to inhibit caspase-3, a key enzyme in the apoptosis pathway.
Table 2: Antiapoptotic Effects of Selected Compounds
| Compound | Caspase-3 Inhibition (%) | NOx Concentration (nmol/gm tissue) | TAC (mmol/L) |
|---|---|---|---|
| Compound 2c | 5.5-fold improvement | 133.2 | 3.14 |
| Compound 2g | 4.1-fold improvement | 85.57 | 1.56 |
Mechanistic Insights
The mechanism underlying the antiapoptotic activity involves the modulation of apoptotic pathways, particularly through caspase inhibition . Molecular docking studies suggest that these compounds bind effectively to caspase-3's active site, enhancing their therapeutic potential.
Case Studies
Several case studies have highlighted the effectiveness of hydrazinecarbothioamide derivatives in preclinical settings:
- Renal Ischemia/Reperfusion Injury : In a rat model, treatment with selected derivatives resulted in significantly reduced renal damage compared to controls, indicating potential for therapeutic use in renal protection.
- Cancer Cell Lines : Various studies have reported on the cytotoxic effects against different cancer cell lines, with specific emphasis on their selectivity and potency compared to existing treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
